Cas no 1019115-09-3 (2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid)
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
- SCHEMBL15038303
- F81382
- DB-354863
- AKOS005208076
- EN300-6733653
- DTXSID10591772
- 2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLICACID
- 1019115-09-3
- 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid ,97%
-
- Inchi: 1S/C10H14N4O2/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16/h6-7H,2-5H2,1H3,(H,15,16)
- InChI Key: XSFABBZQVLXHSO-UHFFFAOYSA-N
- SMILES: OC(C1C=NC(=NC=1)N1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 222.111676g/mol
- Monoisotopic Mass: 222.111676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 222.24g/mol
- XLogP3: -2.3
- Topological Polar Surface Area: 69.6Ų
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1245981-1g |
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 97% | 1g |
$660 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1245981-5g |
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 97% | 5g |
$2370 | 2023-05-17 | |
| Chemenu | CM387626-1g |
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 95%+ | 1g |
$417 | 2023-02-03 | |
| AK Scientific | Z2398-1g |
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 95% | 1g |
$444 | 2023-09-15 | |
| Enamine | EN300-6733653-0.05g |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 0.05g |
$419.0 | 2023-05-31 | ||
| Enamine | EN300-6733653-0.1g |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 0.1g |
$439.0 | 2023-05-31 | ||
| Enamine | EN300-6733653-0.25g |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 0.25g |
$459.0 | 2023-05-31 | ||
| Enamine | EN300-6733653-0.5g |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 0.5g |
$479.0 | 2023-05-31 | ||
| Enamine | EN300-6733653-1.0g |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 1g |
$499.0 | 2023-05-31 | ||
| Enamine | EN300-6733653-2.5g |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
1019115-09-3 | 2.5g |
$978.0 | 2023-05-31 |
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid Suppliers
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Introduction to 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS No. 1019115-09-3)
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, identified by the CAS number 1019115-09-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, which is renowned for its broad biological activity and utility in drug development. The structural framework of this molecule incorporates a piperazine moiety, specifically 4-methylpiperazine, which is a common pharmacophore in many bioactive molecules due to its ability to modulate biological pathways through interactions with various targets.
The pyrimidine-5-carboxylic acid moiety in the title not only contributes to the molecular architecture but also plays a crucial role in the compound's reactivity and potential applications. Pyrimidines are fundamental heterocyclic aromatic compounds that are integral to nucleic acids, making them indispensable in biological systems. The carboxylic acid functional group at the 5-position of the pyrimidine ring introduces further versatility, allowing for various chemical modifications and bioconjugation strategies, which are essential for drug design and development.
In recent years, there has been substantial interest in pyrimidine derivatives as scaffolds for therapeutic agents. The combination of the 4-methylpiperazine and pyrimidine-5-carboxylic acid moieties makes this compound a promising candidate for further exploration in medicinal chemistry. Researchers have been investigating its potential as an intermediate in synthesizing novel pharmaceuticals targeting various diseases, including central nervous system disorders, infectious diseases, and cancer.
One of the most compelling aspects of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is its structural similarity to known bioactive compounds. The presence of the piperazine ring suggests potential interactions with enzymes and receptors, particularly those involved in neurotransmitter systems. Piperazine derivatives are well-documented for their role in modulating serotonin receptors, dopamine receptors, and other neurotransmitter pathways, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases.
Recent studies have highlighted the importance of pyrimidine-based compounds in developing antiviral and anticancer agents. The unique electronic properties of pyrimidines allow them to interact with biological targets in specific ways, making them valuable tools for drug discovery. For instance, modifications at the 5-position of the pyrimidine ring have been shown to enhance binding affinity to certain enzymes and receptors, thereby improving therapeutic efficacy.
The 4-methylpiperazine moiety further enhances the compound's potential by providing a flexible structure that can be fine-tuned through chemical modifications. This pharmacophore is known for its ability to cross the blood-brain barrier, making it particularly useful for central nervous system (CNS) drug development. Additionally, the carboxylic acid group offers opportunities for further derivatization, such as esterification or amidation, which can lead to novel analogs with improved pharmacokinetic properties.
In academic research, 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has been employed as a key intermediate in synthesizing more complex molecules with targeted biological activities. Its role as a building block has enabled scientists to explore new chemical spaces and develop innovative therapeutic strategies. The compound's versatility makes it suitable for various applications, including high-throughput screening campaigns aimed at identifying new drug candidates.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation, nucleophilic substitution reactions, and protection-deprotection strategies. These techniques are essential for achieving the desired molecular structure with minimal side products.
From a medicinal chemistry perspective, 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid represents an exciting opportunity for further exploration. Its unique structural features suggest potential applications across multiple therapeutic areas. Researchers are actively investigating its role in developing treatments for neurological disorders, where modulation of neurotransmitter systems is crucial. Additionally, its pyrimidine core makes it a candidate for antiviral therapies targeting RNA viruses.
The compound's potential extends beyond traditional small-molecule drugs. Its structural features make it amenable to biotechnological applications, such as peptidomimetics or protein-protein interaction inhibitors. By leveraging its chemical diversity, scientists can develop novel biologics that mimic or interfere with critical biological processes.
In conclusion,2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS No. 1019115-09-3) is a versatile and promising compound with significant implications in pharmaceutical research and drug development. Its unique structural features—combining a piperazine moiety with a pyrimidine core—make it an attractive scaffold for designing next-generation therapeutics targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound,2-(4-Methyl-piperazin-1-yl)pyrimidine -5-carboxylic acid is poised to play a pivotal role in advancing medical science.
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